3-(4-Acetamidobenzenesulfonamido)-3-(4-methylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Acetamidobenzenesulfonamido)-3-(4-methylphenyl)propanoic acid is an organic compound that features a complex structure with both aromatic and aliphatic components. This compound is characterized by the presence of an acetamido group, a benzenesulfonamido group, and a methylphenyl group attached to a propanoic acid backbone. It is of interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetamidobenzenesulfonamido)-3-(4-methylphenyl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: Starting with 4-methylacetophenone, nitration is performed to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Acetylation: The amino group is then acetylated to form the acetamido derivative.
Sulfonation: The acetamido derivative undergoes sulfonation to introduce the sulfonamido group.
Coupling Reaction: Finally, the sulfonamido derivative is coupled with a suitable propanoic acid derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetamidobenzenesulfonamido)-3-(4-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamido group, converting it to a sulfinamido or sulfhydryl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., sodium methoxide) under controlled conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinamido or sulfhydryl derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-(4-Acetamidobenzenesulfonamido)-3-(4-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Acetamidobenzenesulfonamido)-3-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The acetamido and sulfonamido groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to key proteins, thereby modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzenesulfonamide: Lacks the propanoic acid and methylphenyl groups.
3-(4-Methylphenyl)propanoic acid: Lacks the acetamido and sulfonamido groups.
N-(4-Methylphenyl)acetamide: Lacks the sulfonamido and propanoic acid groups.
Uniqueness
3-(4-Acetamidobenzenesulfonamido)-3-(4-methylphenyl)propanoic acid is unique due to the combination of functional groups that confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.
Properties
IUPAC Name |
3-[(4-acetamidophenyl)sulfonylamino]-3-(4-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-12-3-5-14(6-4-12)17(11-18(22)23)20-26(24,25)16-9-7-15(8-10-16)19-13(2)21/h3-10,17,20H,11H2,1-2H3,(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKXMWHBAQHVLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.